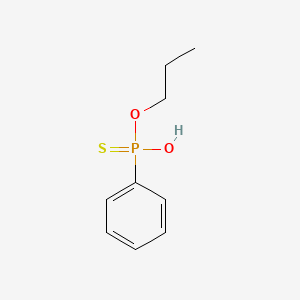
6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol is a complex organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and a cyclohexadienol ring, combined with formaldehyde and phenol. It is used in various industrial and scientific applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol typically involves the polymerization of formaldehyde with ammonia, 2-methylphenol, and phenol . The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the polymerization process.
Catalysts: Acidic or basic catalysts may be used to accelerate the reaction.
Solvents: Common solvents include water or alcohols, which help dissolve the reactants and control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Precise measurement and mixing of formaldehyde, ammonia, 2-methylphenol, and phenol.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction conditions.
Purification: The final product is purified using techniques such as distillation or crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Saturated cyclohexanol derivatives.
Substituted Derivatives: Various substituted phenols and cyclohexadienols.
Scientific Research Applications
6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of resins, adhesives, and coatings due to its polymerizable nature.
Mechanism of Action
The mechanism of action of 6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol involves its interaction with various molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Receptors: Affect receptor activity by binding to receptor sites on cell membranes.
Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- o-Cresol,phenol,ammonia,formaldehyde polymer
- Formaldehyde,polymer with ammonia,2-methylphenol and phenol
- Ammonia,o-cresol,formaldehyde,phenol polymer
Uniqueness
6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various applications, from industrial production to scientific research .
Properties
| 55185-45-0 | |
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
6-amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol |
InChI |
InChI=1S/C7H11NO.C6H6O.CH2O/c1-7(8)5-3-2-4-6(7)9;7-6-4-2-1-3-5-6;1-2/h2-4,9H,5,8H2,1H3;1-5,7H;1H2 |
InChI Key |
PPKODCJDMHEQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC=C1O)N.C=O.C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






